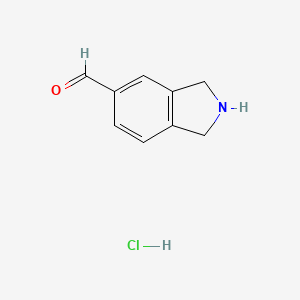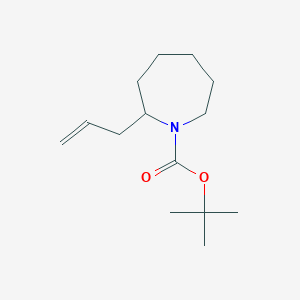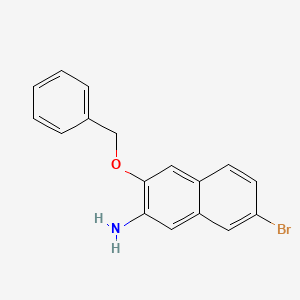
H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH is a peptide consisting of 27 amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Procedure: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Reaction Conditions: Typically, the synthesis is carried out in a stepwise manner using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine). Deprotection steps often use TFA (Trifluoroacetic acid).
Industrial Production: Large-scale synthesis can be achieved using automated peptide synthesizers, which streamline the process and ensure high purity and yield.
-
Liquid-Phase Peptide Synthesis (LPPS)
Procedure: This method involves the synthesis of peptides in solution, where each amino acid is added sequentially.
Reaction Conditions: Similar to SPPS, but the process is more labor-intensive and less commonly used for long peptides due to purification challenges.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Conditions: Mild conditions are typically used to avoid peptide degradation.
Products: Oxidation can lead to the formation of disulfide bonds if cysteine residues are present, though this specific peptide does not contain cysteine.
-
Reduction
Reagents: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Usually performed under mild conditions to preserve the peptide structure.
Products: Reduction of any existing disulfide bonds (not applicable to this peptide).
-
Substitution
Reagents: Various nucleophiles can be used depending on the desired modification.
Conditions: Typically carried out in aqueous or organic solvents under controlled pH.
Products: Modified peptides with altered side chains or functional groups.
科学的研究の応用
-
Biochemistry
Protein-Protein Interactions: Studying how this peptide interacts with other proteins can provide insights into cellular signaling pathways.
Enzyme Substrates: It can be used as a substrate to study enzyme kinetics and specificity.
-
Molecular Biology
Gene Expression Studies: Peptides like this can be used to investigate the regulation of gene expression.
Signal Transduction: Understanding how this peptide influences signal transduction pathways.
-
Medicine
Drug Development: Potential use in developing peptide-based therapeutics.
Diagnostics: Utilized in assays to detect specific proteins or antibodies.
-
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: As a component in the formulation of peptide drugs.
作用機序
The mechanism by which this peptide exerts its effects depends on its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The peptide may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact pathways involved would depend on the specific biological context in which the peptide is used.
類似化合物との比較
Similar Compounds
-
H-Gly-Ala-Leu-Phe-Leu-Ala-Phe-Leu-Ala-Ala-Ala-Leu-Ser-Leu-Met-Gly-Leu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Arg-Val-OH
Comparison: Compared to shorter peptides, it may have more complex folding and interactions.
-
Other Peptides
This compound: Similar peptides with slight variations in sequence can have different biological activities and stability profiles.
By understanding the unique properties and applications of this peptide, researchers can better utilize it in various scientific and industrial fields.
特性
分子式 |
C140H230N38O31S |
|---|---|
分子量 |
2973.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C140H230N38O31S/c1-74(2)60-98(127(197)174-106(68-88-70-152-90-43-28-27-42-89(88)90)133(203)176-107(72-179)134(204)166-97(50-51-110(145)181)137(207)178-58-37-49-109(178)136(206)165-93(46-31-34-55-143)122(192)161-91(44-29-32-53-141)120(190)160-92(45-30-33-54-142)121(191)162-94(47-35-56-150-139(146)147)123(193)163-95(48-36-57-151-140(148)149)124(194)177-113(80(13)14)138(208)209)159-112(183)71-153-119(189)96(52-59-210-20)164-128(198)103(65-79(11)12)172-135(205)108(73-180)175-130(200)102(64-78(9)10)168-117(187)84(18)156-114(184)82(16)155-115(185)83(17)157-125(195)99(61-75(3)4)170-131(201)104(66-86-38-23-21-24-39-86)169-118(188)85(19)158-126(196)100(62-76(5)6)171-132(202)105(67-87-40-25-22-26-41-87)173-129(199)101(63-77(7)8)167-116(186)81(15)154-111(182)69-144/h21-28,38-43,70,74-85,91-109,113,152,179-180H,29-37,44-69,71-73,141-144H2,1-20H3,(H2,145,181)(H,153,189)(H,154,182)(H,155,185)(H,156,184)(H,157,195)(H,158,196)(H,159,183)(H,160,190)(H,161,192)(H,162,191)(H,163,193)(H,164,198)(H,165,206)(H,166,204)(H,167,186)(H,168,187)(H,169,188)(H,170,201)(H,171,202)(H,172,205)(H,173,199)(H,174,197)(H,175,200)(H,176,203)(H,177,194)(H,208,209)(H4,146,147,150)(H4,148,149,151)/t81-,82-,83-,84-,85-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,113-/m0/s1 |
InChIキー |
PHWWBNVPYIVKKX-LEBLOVRESA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)



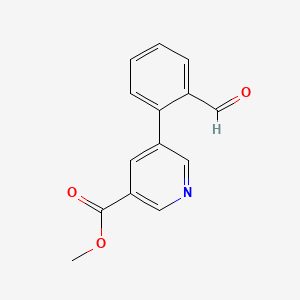
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)
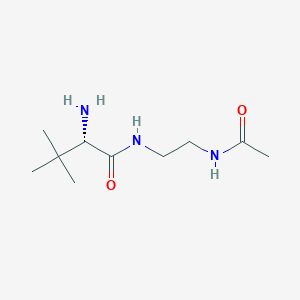
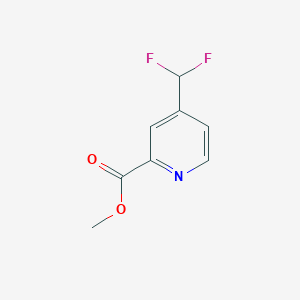
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)
